molecular formula C17H17ClN2O5S B11235484 N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11235484
M. Wt: 396.8 g/mol
InChI Key: KMAJEIDTLXPROC-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group, a methanesulfonyl group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring is synthesized by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination and Methoxylation: The chlorinated methoxyphenyl group is introduced by reacting the intermediate with chloromethoxybenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-4-METHANESULFONYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a methanesulfonyl group and a benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H17ClN2O5S/c1-24-14-8-7-11(18)9-12(14)19-17(21)16-10-20(26(2,22)23)13-5-3-4-6-15(13)25-16/h3-9,16H,10H2,1-2H3,(H,19,21)

InChI Key

KMAJEIDTLXPROC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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